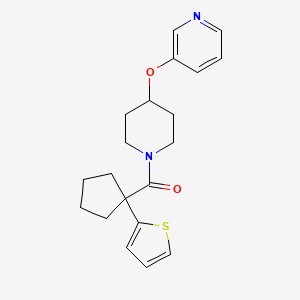

(4-(Pyridin-3-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound "(4-(Pyridin-3-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" is a structurally complex molecule featuring a pyridinyloxy-substituted piperidine ring linked via a methanone group to a cyclopentyl-thiophene moiety. This hybrid architecture combines heterocyclic aromatic systems (pyridine and thiophene) with a conformationally constrained cyclopentyl group, likely designed to optimize interactions with biological targets such as receptors or enzymes. The piperidine and pyridine motifs are common in medicinal chemistry due to their ability to modulate pharmacokinetic properties, while the thiophene ring enhances π-π stacking interactions and metabolic stability .

Properties

IUPAC Name |

(4-pyridin-3-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c23-19(20(9-1-2-10-20)18-6-4-14-25-18)22-12-7-16(8-13-22)24-17-5-3-11-21-15-17/h3-6,11,14-16H,1-2,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUZCIPFUAKPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Pyridin-3-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, focusing on its pharmacological properties and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperidine ring connected to a pyridine and a thiophene moiety. The synthesis typically involves multi-step reactions, including the formation of the piperidine intermediate, introduction of the pyridine group through nucleophilic substitution, and attachment of the thiophene moiety via cross-coupling methods.

Synthetic Routes

- Formation of Piperidine Intermediate : A β-aminoketone is cyclized to form the piperidine ring.

- Pyridine Group Attachment : The pyridine moiety is introduced using a halogenated precursor.

- Thiophene Introduction : The thiophen-2-yl group is added through palladium-catalyzed coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Properties

Research indicates that compounds similar to (4-(Pyridin-3-yloxy)piperidin-1-yl)(1-(thiophen-2-yloxy)cyclopentyl)methanone exhibit significant anticancer activity. For example, studies have shown that related structures inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis.

Antiviral Activity

Recent investigations highlight the compound's potential as an antiviral agent. It has been shown to inhibit viral replication by targeting specific kinases involved in viral entry and replication processes. This mechanism is particularly relevant in the context of dengue virus (DENV) infections, where inhibitors have demonstrated efficacy in vitro against DENV replication.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the pyridine and thiophene groups enhances binding affinity, influencing biological pathways:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes critical for cancer cell survival.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological conditions.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- In Vitro Studies : Research demonstrated that (4-(Pyridin-3-yloxy)piperidin-1-yl)(1-(thiophen-2-yloxy)cyclopentyl)methanone exhibits dose-dependent inhibition of cancer cell lines, with IC50 values indicating significant potency.

- Animal Models : Preclinical studies using animal models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.

- Synergistic Effects : Investigations into combination therapies reveal that this compound may enhance the efficacy of existing antiviral drugs when used in conjunction.

Data Tables

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of small molecules, particularly arylpiperazines, piperidinyl methanones, and thiophene-containing derivatives. Key analogues include:

Key Structural Differences :

- Linker Flexibility : The target compound employs a rigid cyclopentyl group, whereas analogues like MK37 and compound 16C use direct aryl-aryl or ethynyl linkers, which may alter conformational dynamics .

- Substituent Effects : The trifluoromethyl group in MK37 and the methoxy group in 16C introduce distinct electronic effects compared to the unsubstituted cyclopentyl-thiophene in the target compound .

Comparison of Methodologies :

- Pd/Cu-catalyzed cross-couplings (e.g., 16C) offer high efficiency for ethynyl-spacer incorporation but require stringent anhydrous conditions .

- HOBt/TBTU-mediated couplings (e.g., MK37) are versatile for amide/ketone formation but may require longer reaction times .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, insights can be extrapolated from analogues:

- Lipophilicity : The cyclopentyl group likely increases logP compared to MK37’s trifluoromethyl group, which balances hydrophobicity and metabolic stability .

- Binding Affinity : Piperidine-based analogues (e.g., compound 16) show enhanced selectivity for serotonin receptors compared to piperazine derivatives, suggesting the target compound may exhibit similar trends .

- Metabolic Stability : Thiophene rings generally resist oxidative metabolism, whereas pyridine moieties may undergo N-oxidation, necessitating further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.